molecular formula C13H24O2 B1249190 5-Ethylundecane-2,4-dione

5-Ethylundecane-2,4-dione

Cat. No.: B1249190
M. Wt: 212.33 g/mol
InChI Key: XCPDYBSBMIJFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound’s name suggests a linear undecane backbone with a 5-ethyl substituent and dione (2,4-diketone) functional groups. Such structures are typically studied for their physicochemical properties, reactivity, and applications in organic synthesis or pharmacology. For example, 5-Ethylpentadecane-2,4-dione (a homolog with a longer alkyl chain) has an exact mass of 268.24023 and is curated in lipid databases for structural analysis .

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

5-ethylundecane-2,4-dione

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-12(5-2)13(15)10-11(3)14/h12H,4-10H2,1-3H3

InChI Key

XCPDYBSBMIJFCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC)C(=O)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Imidazolidine-2,4-dione Family

Compounds like 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione (IM-3) and 3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) () share the 2,4-dione core but incorporate heterocyclic imidazolidine rings. Key differences include:

  • Substituents : IM-3 has a 4-ethylphenyl group, while IM-7 features a bulkier 4-isopropylphenyl substituent.
  • Synthesis: These are synthesized via Strecker synthesis using arylaldehydes and amino acids, yielding 70–74% efficiency .
  • Applications : IM-3 exhibits central nervous system (CNS) activity, while IM-7 shows acute cardiovascular effects in preclinical models .

Pyran-2,4-dione Derivatives

Bis-(β-enamino-pyran-2,4-dione) derivatives () differ in their fused pyran ring system. Notable findings:

  • Dipole Moments : Compound 2a has a higher dipole moment than 2b , attributed to electronic effects from substituents .
  • Intermolecular Interactions : H...H, O...H, and H...C contacts dominate crystal packing, influencing stability. DFT calculations correlate well with experimental NMR data (R² = 0.93–0.94) .

Alkyl-Substituted Diones

  • 5-Ethylpentadecane-2,4-dione (): A linear dione with a 15-carbon chain. Its exact mass (268.24023) and 3D conformation are critical for lipid database classification .
  • 5,5-Diethylimidazolidine-2,4-dione (CAS 74696-51-8, ): A cyclic dione with dual ethyl groups, showing high structural similarity (0.98) to other imidazolidine-diones. Such compounds are explored for their stability and bioactivity .

Data Table: Key Comparative Properties

Compound Name Structure Type Key Substituents Synthesis Method Exact Mass/Dipole Moment Applications/Findings
5-Ethylpentadecane-2,4-dione Linear alkyl dione Ethyl, pentadecane chain Not specified 268.24023 Lipid database classification
IM-3 Imidazolidine-2,4-dione 4-Ethylphenyl, phenyl Strecker synthesis Not reported CNS modulation in preclinical models
Bis-pyran-2,4-dione (2a) Pyran-2,4-dione dimer 1,6-Hexylene spacer Crystallography Higher dipole moment Polar material with stable crystal contacts
5,5-Diethylimidazolidine-2,4-dione Cyclic dione Dual ethyl groups Not specified Not reported High structural similarity (0.98)

Research Findings and Trends

  • Reactivity : Imidazolidine-diones (e.g., IM-3) undergo hydrolysis and interact with isocyanates, enabling diverse functionalization .
  • Pharmacology : Ethylphenyl-substituted diones (IM-3, IM-7) show targeted bioactivity, contrasting with linear diones like 5-Ethylpentadecane-2,4-dione, which are more structurally oriented .
  • Material Science : Pyran-2,4-diones exhibit tunable electronic properties, making them candidates for optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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